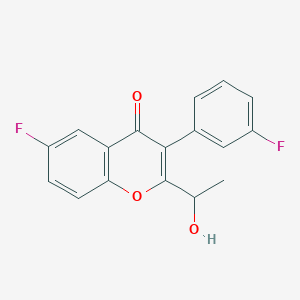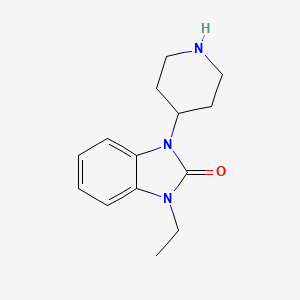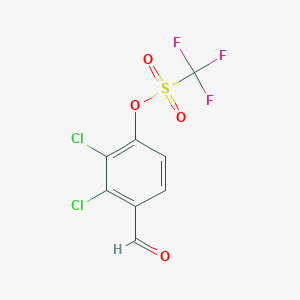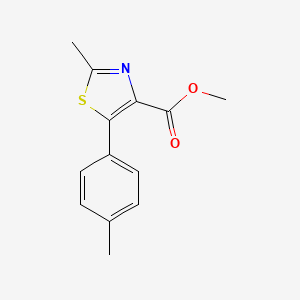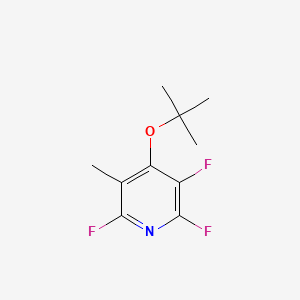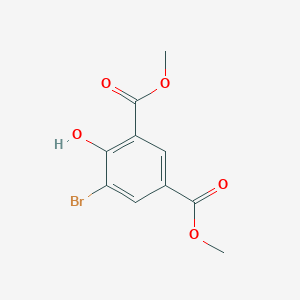
Dimethyl 5-bromo-4-hydroxybenzene-1,3-dicarboxylate
Overview
Description
Dimethyl 5-bromo-4-hydroxybenzene-1,3-dicarboxylate is a chemical compound with the empirical formula C10H9BrO4 . It is also known as Dimethyl 5-bromoisophthalate .
Molecular Structure Analysis
The molecular weight of this compound is 273.08 . The IUPAC Standard InChI is InChI=1S/C10H9BrO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as density, melting point, boiling point, etc., were not found in the sources I found.Safety and Hazards
According to the safety information provided by MilliporeSigma, Dimethyl 5-bromo-4-hydroxybenzene-1,3-dicarboxylate is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and calling a poison center or doctor if you feel unwell .
Properties
CAS No. |
54176-51-1 |
|---|---|
Molecular Formula |
C10H9BrO5 |
Molecular Weight |
289.08 g/mol |
IUPAC Name |
dimethyl 5-bromo-4-hydroxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C10H9BrO5/c1-15-9(13)5-3-6(10(14)16-2)8(12)7(11)4-5/h3-4,12H,1-2H3 |
InChI Key |
YAADXGAEGPUASD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)O)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
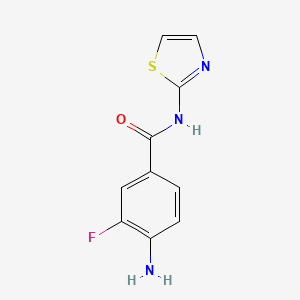
![3-[3-[(hexahydro-1H-azepin-1-yl) methyl]phenoxy]-1-propanamine](/img/structure/B8576551.png)
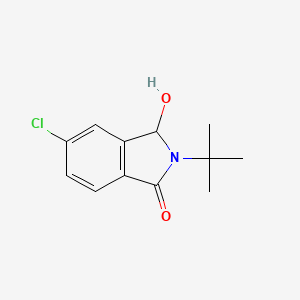
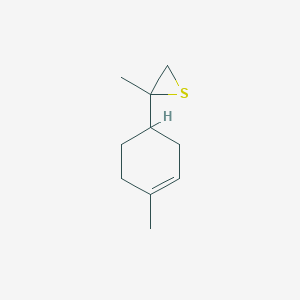
![5-Formyl-2-phenoxy-3-[(prop-2-en-1-yl)amino]benzene-1-sulfonamide](/img/structure/B8576568.png)
![4-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)amino]-1-(phenylmethyl)-](/img/structure/B8576581.png)
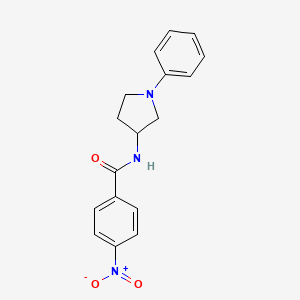
![2-[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]ethan-1-ol](/img/structure/B8576610.png)
